CYCLO(-GLY-GLU)

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c10-5-3-8-7(13)4(9-5)1-2-6(11)12/h4H,1-3H2,(H,8,13)(H,9,10)(H,11,12)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLSPLQAZRBQJX-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428620 |

Source

|

| Record name | 3-[(2S)-3,6-Dioxopiperazin-2-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16364-35-5 |

Source

|

| Record name | 3-[(2S)-3,6-Dioxopiperazin-2-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Structure of CYCLO(-GLY-L-GLU)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the smallest class of cyclic peptides and are characterized by a six-membered ring formed from the condensation of two amino acids.[1][2] These structurally constrained scaffolds are of significant interest in medicinal chemistry and drug development due to their enhanced stability against enzymatic degradation, improved cell permeability, and conformational rigidity compared to their linear counterparts.[2][3] CYCLO(-GLY-L-GLU) is a cyclic dipeptide composed of glycine and L-glutamic acid. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide will provide a comprehensive overview of its core structural features, expected analytical characteristics, and potential for biological activity, drawing upon established principles of peptide chemistry and data from closely related analogues. This molecule holds potential as a building block in peptide synthesis and may exhibit interesting biological properties, such as neuroprotective or antioxidant effects.[4][5][6]

Part 1: Chemical and Physical Structure

Chemical Formula and Molecular Properties

The fundamental chemical and physical properties of CYCLO(-GLY-L-GLU) are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₄ | [4] |

| Molecular Weight | 186.17 g/mol | [4] |

| CAS Number | 16364-35-5 | [4] |

| Appearance | White solid | [4] |

| Storage Conditions | ≤ -4°C | [4] |

2D Structure and IUPAC Name

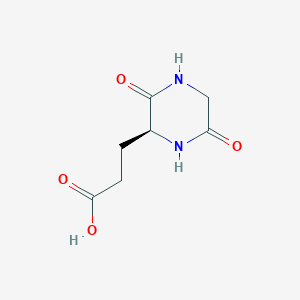

The 2D structure of CYCLO(-GLY-L-GLU) consists of a central diketopiperazine ring formed by the peptide bonds between the glycine and L-glutamic acid residues. The IUPAC name for this compound is (5S)-5-(2-carboxyethyl)piperazine-2,5-dione.

Stereochemistry

The stereochemistry of CYCLO(-GLY-L-GLU) is defined by the L-configuration of the glutamic acid residue. The glycine residue is achiral. The chiral center at the α-carbon of the glutamic acid residue dictates the three-dimensional arrangement of the side chain and influences the overall conformation of the diketopiperazine ring.

3D Conformation

While a specific crystal structure for CYCLO(-GLY-L-GLU) is not available in the Cambridge Structural Database, the conformations of cyclic dipeptides are well-studied. The diketopiperazine ring is not planar and typically adopts a puckered conformation, most commonly a boat or a twisted-boat form. The degree of puckering and the preferred conformation are influenced by the nature and steric bulk of the amino acid side chains.

For CYCLO(-GLY-L-GLU), the presence of the relatively flexible glycine and the L-glutamic acid side chain would lead to a dynamic equilibrium of conformations in solution. The glutamic acid side chain can adopt various rotamers, further contributing to the conformational landscape of the molecule.

Part 2: Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state structure and dynamics of cyclic peptides.

-

¹H NMR: The proton NMR spectrum of CYCLO(-GLY-L-GLU) would be expected to show distinct signals for the α-protons of both the glycine and glutamic acid residues, as well as the protons of the glutamic acid side chain. The chemical shifts and coupling constants of these protons would provide information about the conformation of the diketopiperazine ring and the orientation of the side chain.

-

¹³C NMR: The carbon NMR spectrum would provide complementary information, with characteristic signals for the carbonyl carbons of the peptide bonds and the α- and side-chain carbons.

-

Advanced NMR Techniques: 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY would be crucial for unambiguous assignment of all proton and carbon signals and for determining through-bond and through-space connectivities, which are essential for a detailed 3D structural model.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass and elemental composition of a molecule and to probe its structure through fragmentation analysis.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the molecular formula of CYCLO(-GLY-L-GLU) (C₇H₁₀N₂O₄) by providing a highly accurate mass measurement.

-

Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) or other fragmentation methods would yield a characteristic fragmentation pattern. For cyclic dipeptides, fragmentation often involves cleavage of the peptide bonds within the ring, leading to the loss of CO and other neutral fragments. The fragmentation of peptides containing glutamic acid can also involve specific pathways related to the side chain.[7][8][9]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. A crystal structure of CYCLO(-GLY-L-GLU) would reveal the precise bond lengths, bond angles, and torsional angles, confirming the conformation of the diketopiperazine ring and the arrangement of the glutamic acid side chain. As of now, no such structure has been deposited in the Cambridge Structural Database.

Part 3: Synthesis and Structural Verification

Chemical Synthesis

The synthesis of cyclic dipeptides can be achieved through several routes. A common and effective method involves the cyclization of a linear dipeptide precursor.

The synthesis would typically involve the following steps:

-

Protection: The amino and carboxyl groups of glycine and the side-chain carboxyl group of L-glutamic acid are protected with suitable protecting groups.

-

Coupling: The protected amino acids are coupled to form the linear dipeptide using standard peptide coupling reagents.

-

Deprotection: The protecting groups on the N-terminus and C-terminus of the linear dipeptide are selectively removed.

-

Cyclization: The deprotected linear dipeptide is induced to cyclize under high dilution conditions to favor intramolecular reaction over intermolecular polymerization.

-

Purification: The final product is purified using techniques such as chromatography.

Experimental Protocol: NMR Sample Preparation and Analysis (General)

The following is a general protocol for the preparation and analysis of a cyclic dipeptide sample by NMR spectroscopy.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified CYCLO(-GLY-L-GLU) sample. b. Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. c. Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

2. NMR Data Acquisition: a. Acquire a ¹H NMR spectrum to assess sample purity and concentration. b. Acquire a ¹³C NMR spectrum. c. Acquire a suite of 2D NMR spectra, including:

- COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

- ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information on the 3D structure and conformation.

3. Data Processing and Analysis: a. Process the acquired NMR data using appropriate software. b. Assign all proton and carbon resonances. c. Analyze coupling constants and NOE/ROE correlations to determine the preferred conformation(s) in solution.

Part 4: Structure-Activity Relationships

While specific biological activities for CYCLO(-GLY-L-GLU) have not been extensively reported, we can infer potential activities based on its constituent amino acids and the general properties of cyclic dipeptides.

-

Neuroactivity: Both glycine and glutamic acid are important neurotransmitters in the central nervous system. Cyclic dipeptides are known to cross the blood-brain barrier, and some exhibit neuroprotective or nootropic effects.[1][3] Therefore, CYCLO(-GLY-L-GLU) could potentially modulate neuronal activity.

-

Antioxidant Properties: The presence of the glutamic acid residue suggests that this cyclic dipeptide might possess antioxidant properties.[4][6]

-

Bioavailability: The cyclic nature of the peptide enhances its stability against proteolysis, which could lead to improved bioavailability compared to its linear counterpart.[2][3]

Further research is warranted to explore the specific biological activities of CYCLO(-GLY-L-GLU) and to establish a clear structure-activity relationship.

Conclusion

CYCLO(-GLY-L-GLU) is a simple cyclic dipeptide with a well-defined chemical formula and molecular weight. While specific experimental structural data is currently lacking in the public domain, its structure can be confidently predicted based on the principles of peptide chemistry. The diketopiperazine ring is expected to adopt a non-planar conformation, and the molecule's overall structure can be fully elucidated using standard spectroscopic and crystallographic techniques. The synthesis of CYCLO(-GLY-L-GLU) can be achieved through established methods of peptide synthesis and cyclization. Given the neuroactive and antioxidant potential of its constituent amino acids, and the favorable pharmacokinetic properties of cyclic dipeptides, CYCLO(-GLY-L-GLU) represents an interesting candidate for further investigation in the fields of medicinal chemistry and drug discovery.

References

-

Chem-Impex International. (n.d.). Cyclo(-Gly-L-Glu). Retrieved from [Link]

-

Wikipedia. (2023, December 1). Cyclic glycine-proline. Retrieved from [Link]

- Prasad, C. (1995). Bioactive cyclic dipeptides. Peptides, 16(1), 151-164.

-

Chem-Impex International. (n.d.). Cyclo(-Gly-L-His). Retrieved from [Link]

- Gante, J. (1994). Peptidomimetics—tailed ligands for the study of peptide hormone action. Angewandte Chemie International Edition in English, 33(17), 1699-1720.

- Zhang, D., Song, P., & Ma, Z. (2020). The effects of glycine-glutamine dipeptide replaced l-glutamine on bovine parthenogenetic and IVF embryo development. Theriogenology, 141, 1-9.

- Ishizu, T., Fujii, A., & Noguchi, S. (1991). Conformational studies of cyclo(L-Phe-L-Pro-Gly-L-Pro)2 by 13C nuclear magnetic resonance. Chemical & Pharmaceutical Bulletin, 39(6), 1617-1619.

- Harrison, A. G., & Yalcin, T. (1997). Fragmentation reactions of protonated peptides containing glutamine or glutamic acid. Journal of the American Society for Mass Spectrometry, 8(4), 364-370.

- Tkachenko, D. A., Ziganatullina, A. I., Zaynitdinova, R. M., Voloshina, A. D., & Ziganshin, M. A. (2026). Solid-State Synthesis and Self-Assembly of cyclo(Phe-Gly) Dipeptide. Russian Journal of General Chemistry, 95(12), 3936-3946.

- De Simone, A., & Dobson, C. M. (2018). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 9(1), 134-145.

- Belin, P., Moutiez, M., Lautru, S., Seguin, J., Pernodet, J. L., & Gondry, M. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules, 22(10), 1735.

- Yalcin, T., & Harrison, A. G. (1996). Fragmentation of protonated peptides containing glutamine or glutamic acid. Journal of Mass Spectrometry, 31(11), 1237-1243.

- Gudasheva, T. A., Boyko, S. S., Akperov, E. K., & Seredenin, S. B. (2009). Structural-functional study of glycine-and-proline-containing peptides (Glyprolines) as potential neuroprotectors. Bioorganicheskaia khimiia, 35(2), 165-171.

- Higashijima, T., Tasumi, M., & Miyazawa, T. (1977). NMR studies on the conformation of cyclodipeptides with two identical L-aromatic amino acid residues in solutions. FEBS letters, 82(1), 61-64.

- van der Vorm, S., Hansen, T., & van der Marel, G. A. (2022). Synthesis of glycopeptides and glycopeptide conjugates. Organic & Biomolecular Chemistry, 20(29), 5649-5666.

- Ali, M., & Kim, I. D. (2019). Biological Functions of Antioxidant Dipeptides. Journal of Food and Nutrition Research, 7(12), 856-863.

- Kulesza, A., Frączyk, T., Rzeszowska-Wolny, J., & Stefanowicz, P. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6982.

- de la Torre, B. G., & Albericio, F. (2020). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 25(19), 4437.

-

Matrix Science. (n.d.). Peptide fragmentation. Retrieved from [Link]

- Kjellberg, A., & Widmalm, G. (2023). NMR chemical shifts prediction of glycopeptides and glycoproteins aided by the computer program CASPER. Diva-Portal.org.

- Giessen, T. W. (2021). Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction. Current Opinion in Biotechnology, 71, 134-143.

- van der Vorm, S., Hansen, T., & van der Marel, G. A. (2022). Synthesis of glycopeptides and glycopeptide conjugates.

- Ishimitsu, S., Fujimoto, S., & Ohara, A. (1991). Chiral Recognition of Diketopiperazine Cyclo(Pro-Gly) and Propranolol Using (-)-Epigallocatechin-3-O-gallate. Chemical and Pharmaceutical Bulletin, 39(11), 3042-3044.

- Matsuo, I., & Ito, Y. (2021). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Molecules, 26(16), 4991.

- Sara, Y., & Sara, G. (2021). Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer's Disease. Molecules, 26(3), 565.

Sources

- 1. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mascot help: Peptide fragmentation [matrixscience.com]

CYCLO(-GLY-L-GLU): An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of Cyclic Dipeptides in Therapeutic Research

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a fascinating and rapidly evolving class of bioactive molecules.[1] These are the simplest cyclic peptide structures found in nature, formed by the intramolecular cyclization of two amino acids.[1] Their constrained conformation imparts several advantageous properties over their linear counterparts, including enhanced stability against enzymatic degradation, improved cell permeability, and a more defined interaction with biological targets.[1] These characteristics have positioned CDPs as promising scaffolds in drug discovery and development, with applications spanning neuroprotection, antimicrobial, and antitumor research.[2][3]

This technical guide focuses on a specific member of this class, CYCLO(-GLY-L-GLU), providing a comprehensive overview of its known properties, potential applications, and the scientific context derived from closely related and more extensively studied cyclic dipeptides. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this molecule.

Physicochemical Properties and Identification

A clear understanding of the fundamental physicochemical properties of a compound is paramount for any research and development endeavor. While extensive experimental data for CYCLO(-GLY-L-GLU) is not widely published, the foundational identifying information is well-established.

| Property | Value | Source |

| CAS Number | 16364-35-5 | |

| Molecular Formula | C₇H₁₀N₂O₄ | |

| Molecular Weight | 186.17 g/mol | |

| Appearance | White solid | |

| Storage Conditions | ≤-4°C | |

| Synonyms | Cyclo(-Gly-Glu) |

A Note on Further Characterization: For a comprehensive understanding, further experimental determination of properties such as melting point, solubility in various aqueous and organic solvents, and stability under different pH and temperature conditions is highly recommended.

Synthesis and Characterization: A Methodological Overview

The synthesis of cyclic dipeptides like CYCLO(-GLY-L-GLU) can be approached through several established methodologies. The most common strategies involve the cyclization of a linear dipeptide precursor.

Conceptual Synthesis Workflow

Caption: A generalized workflow for the synthesis of cyclic dipeptides.

Experimental Protocol: A Representative Solution-Phase Synthesis

Step 1: Protection of Amino and Carboxyl Groups

-

The synthesis typically begins with the protection of the N-terminus of glycine (e.g., with a Boc group) and the C-terminus of glutamic acid (e.g., as a methyl or benzyl ester) to prevent unwanted side reactions.

Step 2: Peptide Coupling

-

The protected amino acids are then coupled using standard peptide coupling reagents (e.g., DCC/NHS or HBTU) to form the linear dipeptide, Boc-Gly-L-Glu(OR)-OR.

Step 3: Deprotection

-

Selective deprotection of the N-terminal protecting group (e.g., using TFA for Boc) and the C-terminal protecting group (e.g., via saponification for a methyl ester) is performed to yield the linear Gly-L-Glu precursor.

Step 4: Intramolecular Cyclization

-

The deprotected linear dipeptide is subjected to high-dilution conditions in the presence of a coupling agent to favor intramolecular cyclization over intermolecular polymerization.

Step 5: Purification and Characterization

-

The crude product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

-

The final product's identity and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[4]

Biological Activity and Therapeutic Potential: An Extrapolative Perspective

Direct studies on the biological activity of CYCLO(-GLY-L-GLU) are limited in publicly accessible literature. However, the broader class of cyclic dipeptides exhibits a wide range of pharmacological effects, offering a predictive framework for the potential applications of CYCLO(-GLY-L-GLU).

Potential Therapeutic Areas

-

Neuropharmacology: Many CDPs, such as cyclo(Gly-Pro), have demonstrated neuroprotective and nootropic (cognitive-enhancing) effects.[5] They are being investigated for their potential in treating neurological disorders.[5] Given its structure, CYCLO(-GLY-L-GLU) is a candidate for investigation into its effects on neurotransmitter systems.[1]

-

Drug Delivery Systems: The enhanced stability and bioavailability of CDPs make them attractive for use in novel drug delivery vehicles, potentially improving the solubility and delivery of poorly soluble drugs.[1]

-

Biotechnology: CDPs are being explored in the formulation of biomaterials, such as enhancing the properties of hydrogels for tissue engineering and regenerative medicine.[1]

-

Antioxidant Research: The potential for antioxidant properties is another area of interest for this class of compounds, which could be relevant for developing supplements or pharmaceuticals aimed at mitigating oxidative stress.[1]

Known Signaling Pathways of Related Cyclic Dipeptides

To provide a deeper insight into potential mechanisms of action, it is useful to examine the signaling pathways modulated by more extensively studied CDPs. For instance, cyclo(Gly-Pro) has been shown to interact with the insulin-like growth factor-1 (IGF-1) signaling pathway.[2][5]

Sources

The Multifaceted World of Cyclic Dipeptides: A Technical Guide to Their Biological Functions and Therapeutic Potential

Introduction: Unveiling the "Privileged Scaffold"

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest form of cyclic peptides, consisting of a six-membered ring formed from the condensation of two amino acids.[1] Historically dismissed as mere byproducts of protein degradation, these molecules are now recognized as possessing a vast and diverse range of biological activities, earning them the designation of a "privileged scaffold" in medicinal chemistry.[1] Their inherent structural rigidity, resistance to enzymatic degradation, and ability to be readily synthesized and modified make them an attractive platform for the development of novel therapeutics.[2] This technical guide provides an in-depth exploration of the core biological functions of cyclic dipeptides, delving into their mechanisms of action, providing exemplary data, and outlining key experimental protocols for their investigation.

I. Anticancer Activity: Inducing Apoptosis and Disrupting Cellular Proliferation

A significant body of research has highlighted the potent anticancer activities of various cyclic dipeptides.[3] These compounds exert their effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting the uncontrolled proliferation characteristic of cancer cells.[4][5]

Mechanism of Action: Triggering the Apoptotic Cascade

Many cyclic dipeptides initiate apoptosis through the intrinsic or mitochondrial pathway. This process is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[6] Cytochrome c then activates a cascade of caspase enzymes, ultimately leading to the execution of apoptosis.[6] For instance, the cyclic peptide RA-V, isolated from Rubia cordifolia, has been shown to induce apoptosis in breast cancer cells by triggering the mitochondrial pathway, leading to the activation of the caspase cascade.[6] Furthermore, some CDPs, such as cyclo(Phe-Pro), have been observed to induce chromatin condensation and phosphatidylserine externalization, both hallmarks of apoptosis.[4][5]

Another key mechanism involves the modulation of critical signaling pathways that regulate cell survival and proliferation. The PI3K/Akt/mTOR pathway, often hyperactivated in cancer, is a common target. RA-V, for example, inhibits the phosphorylation of Akt, a key protein in this pathway, thereby promoting apoptosis.[6]

Diagram: Anticancer Mechanism of Cyclic Dipeptides via Apoptosis Induction

Caption: Antimicrobial action of cyclic dipeptides.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial potency of cyclic dipeptides is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Cyclic Dipeptide | Microorganism | MIC (µg/mL) | Reference |

| Champacyclin | Erwinia amylovora | ~6.25 (40% inhibition at 25 µM) | [7] |

| Halolitoralin A-C | Candida albicans | 20-30 | [7] |

| Kocurin | MRSA | 0.25 | [7] |

| Loloatins A-D | MRSA, VRE, PRSP | 0.25-8 | [7] |

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent. [8][9][10][11] Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Cyclic dipeptide stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusted to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

-

Serial Dilution: Prepare a two-fold serial dilution of the cyclic dipeptide in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.

-

Controls: Include a positive control (inoculum without the compound) and a negative control (broth without inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the cyclic dipeptide at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

III. Neuroprotective Effects: Shielding Neurons from Damage

Certain cyclic dipeptides, notably cyclo(His-Pro), have demonstrated significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. [12]

Mechanism of Action: Activating the Nrf2 Antioxidant Pathway

Cyclo(His-Pro) exerts its neuroprotective effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. [4][7][13]Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or activators like cyclo(His-Pro), Nrf2 is released from Keap1 and translocates to the nucleus. [14]In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent production of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). [15][16]This upregulation of the cellular antioxidant defense system helps to mitigate oxidative damage, a key contributor to neuronal cell death in neurodegenerative disorders. [17]

Diagram: Neuroprotective Mechanism of Cyclo(His-Pro) via Nrf2 Activation

Caption: Neuroprotective mechanism of Cyclo(His-Pro).

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol outlines a general method to assess the neuroprotective effects of a cyclic dipeptide against an oxidative stress-induced cell death model using a neuronal cell line like PC12.

Materials:

-

PC12 cell line

-

Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)

-

Cyclic dipeptide of interest (e.g., cyclo(His-Pro))

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide, 6-hydroxydopamine)

-

Cell viability assay kit (e.g., MTT or LDH release assay)

-

96-well plates

Procedure:

-

Cell Culture and Differentiation: Culture PC12 cells in appropriate medium. For some experiments, differentiation into a neuronal phenotype can be induced by treatment with Nerve Growth Factor (NGF).

-

Pre-treatment with CDP: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the cyclic dipeptide for a specific duration (e.g., 24 hours).

-

Induction of Oxidative Stress: After pre-treatment, expose the cells to the oxidative stress-inducing agent for a defined period (e.g., 24 hours). Include a control group that is not exposed to the stressor.

-

Assessment of Cell Viability: Following the stress induction, assess cell viability using a standard assay like the MTT assay (as described previously) or an LDH (lactate dehydrogenase) release assay, which measures membrane damage.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the cyclic dipeptide by comparing the viability of cells pre-treated with the CDP and exposed to the stressor to those only exposed to the stressor.

IV. Quorum Sensing Inhibition: Disrupting Bacterial Communication

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate their gene expression and behavior in a population density-dependent manner. [18][19]It plays a crucial role in bacterial virulence, biofilm formation, and antibiotic resistance. Cyclic dipeptides have been identified as potent inhibitors of QS, offering a novel anti-virulence strategy that is less likely to induce resistance compared to traditional antibiotics. [18]

Mechanism of Action: Antagonizing QS Receptors

In many Gram-negative bacteria, such as Pseudomonas aeruginosa, QS is mediated by N-acyl homoserine lactones (AHLs) as signaling molecules. These AHLs bind to and activate transcriptional regulators (e.g., LasR and RhlR in P. aeruginosa), leading to the expression of virulence genes. Cyclic dipeptides can act as competitive antagonists, binding to the same receptors as the native AHLs but without activating them. [8]This blocks the QS signaling cascade and prevents the expression of virulence factors. [8]

Diagram: Quorum Sensing Inhibition by Cyclic Dipeptides in P. aeruginosa

Caption: Quorum sensing inhibition by cyclic dipeptides.

Experimental Protocol: Violacein Inhibition Assay

Chromobacterium violaceum is a bacterium that produces a purple pigment called violacein, the production of which is regulated by QS. This makes it an excellent reporter strain for screening QS inhibitors.

Materials:

-

Chromobacterium violaceum (e.g., ATCC 12472)

-

Luria-Bertani (LB) broth and agar

-

Cyclic dipeptide to be tested

-

96-well microtiter plate

-

Solvent for violacein extraction (e.g., DMSO or ethanol)

-

Spectrophotometer

Procedure:

-

Overnight Culture: Grow an overnight culture of C. violaceum in LB broth.

-

Assay Setup: In a 96-well plate, add LB broth and serial dilutions of the cyclic dipeptide.

-

Inoculation: Inoculate each well with the overnight culture of C. violaceum (e.g., to a final OD600 of 0.1).

-

Incubation: Incubate the plate at 30°C for 24-48 hours, or until the purple color is well-developed in the control wells (no compound).

-

Violacein Extraction: After incubation, add a solvent (e.g., an equal volume of DMSO) to each well to lyse the cells and extract the violacein.

-

Quantification: Centrifuge the plate to pellet the cell debris and transfer the supernatant to a new plate. Measure the absorbance of the extracted violacein at 585 nm.

-

Data Analysis: Calculate the percentage of violacein inhibition for each concentration of the cyclic dipeptide compared to the control.

V. Conclusion and Future Perspectives

Cyclic dipeptides represent a remarkably versatile class of molecules with a wide array of biological functions that are of significant interest to the fields of drug discovery and development. Their inherent drug-like properties, including enzymatic stability and the potential for oral bioavailability, make them highly attractive scaffolds for therapeutic innovation. The continued exploration of naturally occurring CDPs and the rational design of novel synthetic analogues will undoubtedly lead to the development of new and effective treatments for a range of diseases, from cancer and infectious diseases to neurodegenerative disorders. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers to further unravel the therapeutic potential of these fascinating molecules.

References

-

A. Lima, S., de Oliveira, A. C., de Fátima, Â., & de Oliveira, L. D. (2021). Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies. Marine Drugs, 19(3), 154. [Link]

-

Ciarkowska, A., Dinsmore, C. J., & Rzadkowski, M. (2022). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 27(3), 949. [Link]

-

Koul, S., Singh, S., & Chhibber, S. (2020). Quorum Sensing and its Inhibition in Pseudomonas aeruginosa: Molecular Targets and Mode of Action. Current Drug Targets, 21(1), 43-57. [Link]

-

Li, M., Li, X., & Zhang, C. (2021). Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. Molecules, 26(21), 6631. [Link]

-

Prinsloo, D., van der Watt, E., & Davids, H. (2012). Selected cyclic dipeptides inhibit cancer cell growth and induce apoptosis in HT-29 colon cancer cells. Anticancer research, 32(6), 2249–2256. [Link]

-

Singh, R. P., Singh, P., & Singh, R. (2021). Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation. Archives of Microbiology, 203(8), 5029-5041. [Link]

-

Prinsloo, D., van der Watt, E., & Davids, H. (2012). Selected Cyclic Dipeptides Inhibit Cancer Cell Growth and Induce Apoptosis in HT-29 Colon Cancer Cells. Anticancer Research, 32(6), 2249-2256. [Link]

-

Ahmed, S. M., Luo, L., Namani, A., Wang, X. J., & Tang, X. (2017). Nrf2 signaling pathway: Pivotal roles in inflammation. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1863(2), 585-597. [Link]

-

Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

-

Whiteley, M., Diggle, S. P., & Greenberg, E. P. (2017). A comprehensive review of quorum sensing in Pseudomonas aeruginosa. Nature Reviews Microbiology, 15(6), 335-348. [Link]

-

Minelli, A., Bellezza, I., Grottelli, S., & Galli, F. (2009). Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence. The Journal of nutritional biochemistry, 20(9), 693–701. [Link]

-

Otvos, L., Jr. (2016). Broth Microdilution Antibacterial Assay of Peptides. Methods in molecular biology (Clifton, N.J.), 1390, 261–269. [Link]

-

Lunagariya, N. A., Jagani, H. H., & Bhadja, V. K. (2020). Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. Molecules (Basel, Switzerland), 25(24), 5948. [Link]

-

Defoirdt, T. (2017). Quorum-Sensing Systems as Targets for Antivirulence Therapy. Trends in microbiology, 25(6), 447–458. [Link]

-

Bellezza, I., Giambanco, I., Minelli, A., & Donato, R. (2014). The Role of Cyclo(His-Pro) in Neurodegeneration. International journal of molecular sciences, 15(12), 22108–22121. [Link]

-

Royal Society of Chemistry. (2020). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications. [Link]

-

Preprints.org. (2023). Activation of Nrf2 Neuroprotective Pathways for Treatment of Parkinson's Disease: A State of Art Review. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

-

Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Veterinary AMR Center, NVAL, MAFF. [Link]

-

Carullo, G., et al. (2020). IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... ResearchGate. [Link]

-

Papenfort, K., & Bassler, B. L. (2016). Quorum sensing signal integration in Pseudomonas aeruginosa. Current opinion in microbiology, 30, 101–108. [Link]

-

Wang, Y., et al. (2022). Cyclic Peptides for the Treatment of Cancers: A Review. Molecules, 27(14), 4452. [Link]

-

Bellezza, I., Giambanco, I., Minelli, A., & Donato, R. (2012). Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling. The international journal of biochemistry & cell biology, 44(3), 525–535. [Link]

-

Mukherjee, S., Moustafa, D., Smith, C. D., Goldberg, J. B., & Bassler, B. L. (2017). The RhlR quorum-sensing receptor of Pseudomonas aeruginosa is a multitasking protein. MBio, 8(5), e01490-17. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

Minelli, A., Bellezza, I., Grottelli, S., & Galli, F. (2009). Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence. The Journal of nutritional biochemistry, 20(9), 693-701. [Link]

-

Kumar, A., & Singh, B. K. (2021). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Current medicinal chemistry, 28(1), 113-132. [Link]

-

Rutherford, S. T., & Bassler, B. L. (2012). Bacterial quorum sensing: its role in virulence and possibilities for its control. Cold Spring Harbor perspectives in medicine, 2(11), a012427. [Link]

-

Hancock, R. E. W. (2001). Cationic peptides: effectors in innate immunity and novel antimicrobials. The Lancet Infectious Diseases, 1(3), 156-164. [Link]

-

Frieri, M., Kumar, K., & Boutin, A. (2017). Antibiotic resistance. Journal of infection and public health, 10(4), 369-378. [Link]

-

Graziani, V., et al. (2021). Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity. Cosmetics, 8(4), 108. [Link]

-

Mphahlele, R. R., et al. (2020). Quorum Sensing Inhibition in Chromobacterium violaceum, Antibacterial Activity and GC-MS Analysis of Centaurea praecox. Letters in Applied NanoBioScience, 9(4), 1471-1481. [Link]

-

American Society for Microbiology. (2012). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Journal of Clinical Microbiology, 50(1), 7-14. [Link]

-

Hancock, R. E., & Sahl, H. G. (2006). Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies. Nature biotechnology, 24(12), 1551–1557. [Link]

-

ResearchGate. (n.d.). Mechanism of action of anticancer peptides. Retrieved from [Link]

-

Bellezza, I., et al. (2012). Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling. The International Journal of Biochemistry & Cell Biology, 44(3), 525-535. [Link]

-

Papenfort, K., & Bassler, B. L. (2016). Quorum sensing in Pseudomonas aeruginosa. Nature reviews. Microbiology, 14(10), 601–613. [Link]

-

The CDS Antibiotic Susceptibility Test. (n.d.). 2. Materials and Methods. Retrieved from [Link]

-

Kubota, T., et al. (2015). Cyclic Depsipeptides as Potential Cancer Therapeutics. Current cancer drug targets, 15(1), 2–13. [Link]

-

Wang, B., et al. (2022). Oyster Peptide-Ferrous Chelate Preparation Optimization Structural Characteristics and Enhanced Bioavailability. Foods, 11(13), 1932. [Link]

-

Graziani, V., et al. (2021). Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity. Cosmetics, 8(4), 108. [Link]

-

Zhang, Y., et al. (2022). Improvement in Violacein Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum. Fermentation, 8(5), 198. [Link]

-

Docta Complutense. (2023). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. [Link]

-

Royal Society of Chemistry. (2020). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Chemical Communications. [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

-

Kumar, P., Kizhakkedathu, J. N., & Straus, S. K. (2018). Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine. ACS omega, 3(1), 119–128. [Link]

Sources

- 1. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selected cyclic dipeptides inhibit cancer cell growth and induce apoptosis in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Cyclopeptides as Anticancer Agents in the Last 20 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Cyclopeptides as Anticancer Agents in the Last 20 Years [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. protocols.io [protocols.io]

- 9. rr-asia.woah.org [rr-asia.woah.org]

- 10. lines ic50 values: Topics by Science.gov [science.gov]

- 11. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation | MDPI [mdpi.com]

- 12. preprints.org [preprints.org]

- 13. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community [frontiersin.org]

- 16. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative | MDPI [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Quorum Sensing and its Inhibition in Pseudomonas aeruginosa: Molecular Targets and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Properties of CYCLO(-GLY-GLU)

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in numerous chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] The quest for novel therapeutic agents capable of mitigating oxidative damage is a paramount objective in drug discovery. Cyclic dipeptides (CDPs), or 2,5-diketopiperazines, have emerged as a promising class of bioactive molecules, exhibiting a range of properties including significant antioxidant, cytoprotective, and neuroprotective effects.[1] This technical guide provides a comprehensive framework for the investigation and validation of the antioxidant properties of a specific cyclic dipeptide, CYCLO(-GLY-GLU).

Drawing upon established methodologies and insights from related compounds, this document outlines the plausible mechanisms of action for CYCLO(-GLY-GLU) and presents a suite of self-validating experimental protocols to rigorously assess its antioxidant potential. We will progress from fundamental chemical assays that measure direct radical scavenging to more complex, biologically relevant cell-based assays that probe the compound's influence on endogenous antioxidant defense systems. This guide is designed to serve as a foundational resource for researchers aiming to characterize novel antioxidant compounds and accelerate their translation into viable therapeutic candidates.

Introduction to CYCLO(-GLY-GLU) as a Potential Antioxidant

CYCLO(-GLY-GLU) is a cyclic dipeptide formed from the condensation of the amino acids glycine and glutamic acid. Its rigid, cyclic structure confers enhanced stability against enzymatic degradation compared to linear peptides, a highly desirable trait for therapeutic agents.[2] While extensive research exists on the antioxidant activities of various CDPs[3][4][5], the specific properties of CYCLO(-GLY-GLU) remain an area of nascent investigation.

The antioxidant potential of peptides is often associated with their amino acid composition.[3] The presence of glutamic acid, with its carboxyl side chain, suggests potential metal-chelating capabilities, which can inhibit the formation of highly reactive hydroxyl radicals via Fenton-type reactions. Furthermore, the peptide backbone itself can participate in hydrogen donation to neutralize free radicals. Beyond these direct mechanisms, there is compelling evidence that CDPs can modulate intracellular signaling pathways that govern the expression of protective antioxidant enzymes.[3]

This guide will systematically explore two primary modes of antioxidant action for CYCLO(-GLY-GLU):

-

Direct Radical Scavenging: The intrinsic ability of the molecule to directly neutralize free radicals.

-

Indirect Cellular Antioxidant Activity: The capacity to upregulate the cell's own antioxidant defense machinery, primarily through the potential activation of the Nrf2-Keap1 signaling pathway.

Data Presentation: Hypothetical DPPH Scavenging Activity

| Compound | Concentration (µg/mL) | % Scavenging Activity | IC50 (µg/mL) |

| CYCLO(-GLY-GLU) | 10 | 15.2 ± 1.8 | \multirow{5}{*}{165.4} |

| 50 | 28.9 ± 2.5 | ||

| 100 | 41.5 ± 3.1 | ||

| 250 | 62.8 ± 4.0 | ||

| 500 | 85.1 ± 3.5 | ||

| Ascorbic Acid | 5 | 92.3 ± 1.5 | 2.8 |

Quantifying Intracellular Antioxidant Efficacy

While chemical assays are informative, a more biologically relevant assessment is required to determine if a compound can function as an antioxidant within a cellular environment. The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within live cells. [6][7]

Causality Behind Experimental Choices

-

Why a Cell-Based Assay? The CAA assay accounts for crucial biological factors like cell membrane permeability, intracellular localization, and metabolic stability of the test compound, providing a more predictive measure of in vivo potential. [7]* Why HepG2 Cells? Human hepatocarcinoma HepG2 cells are a well-established model for this assay. They readily uptake the DCFH-DA probe and are robust, providing consistent and reproducible results. [6]* Why AAPH? 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) is a peroxyl radical generator that mimics the type of radicals found in biological systems, serving as a relevant oxidative stressor. [6]

Detailed Experimental Protocol: CAA Assay

-

Cell Culture and Seeding:

-

Culture HepG2 cells in appropriate media until confluent.

-

Seed the cells into a 96-well, black, clear-bottom plate at a density of 6 x 10^4 cells/well and allow them to adhere for 24 hours.

-

-

Compound and Probe Loading:

-

Remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS).

-

Treat the cells with 100 µL of media containing various concentrations of CYCLO(-GLY-GLU) or a positive control (e.g., Quercetin) for 1 hour.

-

Add 25 µM of the DCFH-DA probe to each well and incubate for another hour.

-

-

Induction of Oxidative Stress and Measurement:

-

Wash the cells again with PBS to remove any compound or probe that has not been taken up. [8] * Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.

-

Immediately place the plate in a fluorescence reader pre-set to 37°C.

-

Measure fluorescence every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm. [9]4. Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.

-

Determine the CAA unit for each concentration using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control (cells treated with AAPH but no antioxidant).

-

Express results as micromoles of Quercetin Equivalents (QE).

-

Elucidating Effects on Endogenous Antioxidant Enzyme Systems

An effective antioxidant can also function by bolstering the cell's innate defense mechanisms. This involves measuring the activity of key antioxidant enzymes—Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx)—and assessing the extent of cellular damage via lipid peroxidation (Malondialdehyde, MDA).

The Interplay of Antioxidant Enzymes

SOD constitutes the first line of defense, converting the highly reactive superoxide radical (O₂⁻) into hydrogen peroxide (H₂O₂). [10]While less reactive, H₂O₂ must be neutralized to prevent its conversion into hydroxyl radicals. This is accomplished by CAT and GPx, which decompose H₂O₂ into water and oxygen. [11]An effective indirect antioxidant may increase the activity of one or more of these enzymes.

Experimental Design: Cell Culture Model

-

Model: Use a relevant cell line (e.g., human neuronal cells for neuroprotection studies, or hepatocytes for general metabolism).

-

Treatment Groups:

-

Control (untreated cells)

-

Oxidative Stress (e.g., H₂O₂ or Rotenone treatment)

-

CYCLO(-GLY-GLU) alone

-

CYCLO(-GLY-GLU) pre-treatment followed by Oxidative Stress

-

-

Procedure: After the treatment period (e.g., 24 hours), harvest the cells, prepare cell lysates, and measure total protein concentration for normalization.

Protocol Suite for Endogenous Antioxidant Profile

-

Principle: This assay uses a water-soluble tetrazolium salt (WST-1) that produces a yellow formazan dye upon reduction by superoxide anions generated by xanthine oxidase. SOD activity is measured by the degree of inhibition of this colorimetric reaction. [10]* Protocol:

-

Add cell lysate samples and SOD standards to a 96-well plate.

-

Add the WST working solution to all wells.

-

Initiate the reaction by adding the xanthine oxidase solution.

-

Incubate for 20 minutes at 37°C.

-

Measure absorbance at 450 nm.

-

Calculate the percentage inhibition rate and determine SOD activity relative to the standard curve. [12]

-

-

Principle: The assay measures the decomposition of a known concentration of H₂O₂ by the catalase in the sample. The remaining H₂O₂ is reacted with a chromogen to produce a colored product, which is measured at 520-550 nm. The catalase activity is inversely proportional to the signal. [13][14]* Protocol:

-

Add assay buffer, methanol, and H₂O₂ solution to the wells of a 96-well plate. [15] 2. Initiate the reaction by adding cell lysate samples. Incubate for 20 minutes at room temperature. [15] 3. Terminate the reaction by adding potassium hydroxide. [15] 4. Add the chromogen (e.g., Purpald) and incubate for 10 minutes. [15] 5. Add potassium periodate to stabilize the color and read absorbance at 550 nm. [15] 6. Calculate CAT activity based on a standard curve.

-

-

Principle: This is a coupled enzyme assay. GPx reduces H₂O₂ using glutathione (GSH) as a cofactor, producing oxidized glutathione (GSSG). Glutathione reductase (GR) then recycles GSSG back to GSH, a process that consumes NADPH. The rate of NADPH disappearance, measured by the decrease in absorbance at 340 nm, is directly proportional to GPx activity. [11][16]* Protocol:

-

Prepare a reaction mixture containing assay buffer, NADPH, GSH, and glutathione reductase.

-

Add the reaction mixture and cell lysate samples to a 96-well plate.

-

Initiate the reaction by adding a peroxide solution (e.g., cumene hydroperoxide). [17] 4. Immediately monitor the decrease in absorbance at 340 nm every minute for at least 5 minutes. [11] 5. Calculate the rate of NADPH consumption (ΔA340/min) to determine GPx activity.

-

-

Principle: MDA, an end-product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be measured colorimetrically at ~532 nm. [18][19]* Protocol:

-

Add cell lysate to a microcentrifuge tube.

-

Add phosphotungstic acid to precipitate lipids, then centrifuge.

-

Resuspend the pellet and add TBA reagent.

-

Incubate at 95°C for 60 minutes to facilitate the reaction. [20] 5. Cool on ice, then centrifuge to pellet any precipitate.

-

Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.

-

Quantify MDA levels using a standard curve prepared from an MDA standard (e.g., tetraethoxypropane). [21]

-

Data Presentation: Hypothetical Cellular Antioxidant Profile

| Parameter | Control | H₂O₂ Stress | CYCLO(-GLY-GLU) + H₂O₂ Stress |

| SOD Activity (U/mg protein) | 125.4 ± 8.9 | 88.2 ± 7.1 | 115.6 ± 9.3# |

| CAT Activity (U/mg protein) | 55.1 ± 4.3 | 31.5 ± 3.9 | 49.8 ± 4.1# |

| GPx Activity (nmol/min/mg protein) | 210.7 ± 15.6 | 145.3 ± 12.8 | 198.2 ± 16.0# |

| MDA Levels (nmol/mg protein) | 1.8 ± 0.2 | 5.9 ± 0.6 | 2.5 ± 0.3# |

| *p < 0.05 vs Control; #p < 0.05 vs H₂O₂ Stress |

Conclusion and Future Directions

This guide provides a structured, multi-tiered approach to characterizing the antioxidant properties of CYCLO(-GLY-GLU). The proposed experimental framework, progressing from basic chemical reactivity to complex cellular responses, is designed to build a comprehensive and scientifically rigorous profile of the compound's activity. The detailed, self-validating protocols provide a clear roadmap for execution, ensuring data integrity and reproducibility.

Positive results from these assays would establish CYCLO(-GLY-GLU) as a viable antioxidant candidate. Future work should focus on elucidating the precise molecular mechanisms, such as confirming the modulation of the Nrf2 pathway through western blot and qPCR analysis, and progressing to in vivo models of diseases with a strong oxidative stress component. The stability and potential bioactivity of CYCLO(-GLY-GLU) make it a compelling subject for further research in the development of novel functional foods and pharmaceuticals. [3]

References

-

Li, G., et al. (2023). Bioinformatics-Assisted Discovery of Antioxidant Cyclic Peptides from Corn Gluten Meal. Foods. Available at: [Link]

-

Ferro, J. N., et al. (2015). Cyclo-Gly-Pro, a cyclic dipeptide, attenuates nociceptive behavior and inflammatory response in mice. Clinical and Experimental Pharmacology and Physiology. Available at: [Link]

-

Murotomi, K., et al. (2023). Cyclo-glycylproline attenuates hydrogen peroxide-induced cellular damage mediated by the MDM2-p53 pathway in human neural stem cells. Journal of Cellular Physiology. Available at: [Link]

-

Northwest Life Science Specialties. NWK-MDA01 Malondialdehyde Protocol. Available at: [Link]

-

PubMed. In vivo glycation-interplay between oxidant and carbonyl stress in bone. National Institutes of Health. Available at: [Link]

-

Northwest Life Science Specialties. Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit. Available at: [Link]

-

ResearchGate. The antioxidant activity of the peptides evaluated through the DPPH.... Available at: [Link]

-

ResearchGate. Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Available at: [Link]

-

National Institutes of Health. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Available at: [Link]

-

PubMed. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. National Institutes of Health. Available at: [Link]

-

Megazyme. CATALASE. Available at: [Link]

-

Frontiers. Malondialdehyde(MDA)Assay Kit Instruction. Available at: [Link]

-

National Institutes of Health. In Vitro and In Silico Evaluation of a Novel Multifunctional Cyclic Peptide with Antioxidant, Tyrosinase-Inhibitory, and Extracellular Matrix-Modulating Activities. Available at: [Link]

-

PubMed. Potential of Cyclodipeptides in Combating Oxidative Stress in Chronic Diseases. National Institutes of Health. Available at: [Link]

-

Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Available at: [Link]

-

3H Biomedical. Catalase Activity (CAT) Assay Cat. No. 8218, 100 tests Introduction. Available at: [Link]

-

PROMETHEUS – Protocols. Superoxide Dismutase Assay. Available at: [Link]

-

G-Biosciences. MDA (Malondialdehyde)-TBARS Assay Kit. Available at: [Link]

-

ScienCell. Glutathione Peroxidase (GPx) Assay Cat. No. 8238. Available at: [Link]

-

ACS Publications. Identification of Collagen-Derived Hydroxyproline (Hyp)-Containing Cyclic Dipeptides with High Oral Bioavailability.... Available at: [Link]

- Google Patents. Cellular antioxidant activity (caa) assay.

-

ResearchGate. Cyclic dipeptides exhibit potency for scavenging radicals. Available at: [Link]

-

Zen-Bio. CAA Antioxidant Assay Kit. Available at: [Link]

-

YMER. Evaluation of In-vitro antioxidant potency of smaller chain peptides using DPPH radial scavenging activity, Hydrogen peroxide (H2O2) assay and Reducing power method. Available at: [Link]

-

PubMed Central. Glycolate combats massive oxidative stress by restoring redox potential in Caenorhabditis elegans. National Institutes of Health. Available at: [Link]

-

Zen-Bio. DPPH Antioxidant Assay Kit. Available at: [Link]

-

Elabscience. Cell Glutathione Peroxidase (GPX) Activity Assay Kit. Available at: [Link]

-

MDPI. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Available at: [Link]

-

ResearchGate. Optimized steps in determination of malondialdehyde (MDA) standards on diagnostic of lipid peroxidation. Available at: [Link]

-

PubMed Central. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. National Institutes of Health. Available at: [Link]

-

MDPI. Systematic Purification of Peptides with In Vitro Antioxidant, Antihyperglycemic, Anti-Obesity, and Antidiabetic Potential Released from Sesame Byproduct Proteins. Available at: [Link]

-

Wikipedia. Cyclic glycine-proline. Available at: [Link]

-

ResearchGate. Product Manual for Superoxide Dismutase Activity Assay. Available at: [Link]

-

MDPI. DPPH Radical Scavenging Assay. Available at: [Link]

-

MMPC. Catalase Protocol. University of Michigan. Available at: [Link]

-

PubMed. Acceleration of protein glycation by oxidative stress and comparative role of antioxidant and.... National Institutes of Health. Available at: [Link]

Sources

- 1. Potential of cyclodipeptides in combating oxidative stress in chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. zen-bio.com [zen-bio.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. nwlifescience.com [nwlifescience.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 14. mmpc.org [mmpc.org]

- 15. 3hbiomedical.com [3hbiomedical.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. sciencellonline.com [sciencellonline.com]

- 18. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. frontiersin.org [frontiersin.org]

- 21. researchgate.net [researchgate.net]

CYCLO(-GLY-GLU) in biomaterials and hydrogel formation

An In-Depth Technical Guide to CYCLO(-GLY-GLU): From Synthesis to Application as a Novel Hydrogel Biomaterial

Foreword: Charting a New Course in Biomaterials

To our fellow researchers, scientists, and drug development professionals,

The field of self-assembling biomaterials is rich with discovery, yet many simple, elegant building blocks remain unexplored. This guide focuses on one such molecule: CYCLO(-GLY-GLU) , a cyclic dipeptide (CDP) of glycine and L-glutamic acid. While the broader class of CDPs is known for forming robust supramolecular structures, the specific potential of CYCLO(-GLY-GLU) as a hydrogelator has not been documented in peer-reviewed literature.

This guide, therefore, deviates from a retrospective review. Instead, it serves as a forward-looking, in-depth technical roadmap. Grounded in the established principles of peptide chemistry and supramolecular self-assembly, we will provide the theoretical framework, synthesis protocols, and characterization workflows necessary to investigate and validate CYCLO(-GLY-GLU) as a novel, pH-responsive hydrogel for advanced biomaterial applications. We will not just present steps; we will explain the scientific rationale behind them, empowering you to pioneer this promising area of research.

Section 1: The CYCLO(-GLY-GLU) Molecule: Synthesis and Attributes

The potential of CYCLO(-GLY-GLU) as a hydrogelator stems from its unique molecular architecture. The rigid diketopiperazine (DKP) ring provides a stable backbone for predictable, directional hydrogen bonding, while the glutamic acid side chain introduces a pH-sensitive carboxylic acid group. This combination suggests a capacity for environmentally responsive self-assembly.

Molecular Structure and Properties

CYCLO(-GLY-GLU) is a simple yet powerful molecule for supramolecular construction. Its inherent stability is greater than its linear dipeptide counterpart, making it an attractive candidate for biomaterials that must withstand physiological conditions.

| Property | Value | Source |

| Synonyms | Cyclo(-Gly-Glu) | [1] |

| CAS Number | 16364-35-5 | [1] |

| Molecular Formula | C₇H₁₀N₂O₄ | [1] |

| Molecular Weight | 186.17 g/mol | [1] |

| Appearance | White solid | [1] |

| Key Functional Groups | Diketopiperazine ring, Carboxylic acid | N/A |

Experimental Protocol: Solution-Phase Synthesis of CYCLO(-GLY-GLU)

While numerous methods exist for CDP synthesis, the following solution-phase protocol is adapted from established procedures for similar dipeptides and offers a reliable pathway from linear precursors to the final cyclic product. This method involves protection of the reactive groups, coupling of the amino acids, deprotection, and a final intramolecular cyclization step.

Step 1: N-terminal Protection of Glycine

-

Objective: To protect the amine group of glycine to ensure specific peptide bond formation.

-

Dissolve Glycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and aqueous sodium bicarbonate (10%).

-

Cool the solution to 0°C in an ice bath.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the dioxane via rotary evaporation.

-

Wash the remaining aqueous layer with ethyl acetate (3x) to remove unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with cold 10% citric acid, causing the product to precipitate or become extractable.

-

Extract the product, Boc-Gly-OH, with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the protected amino acid.

Step 2: C-terminal Protection of L-Glutamic Acid

-

Objective: To protect the carboxylic acid groups of glutamic acid to prevent side reactions during coupling. (This often involves forming a benzyl or methyl ester).

Step 3: Peptide Coupling

-

Objective: To form the linear dipeptide Boc-Gly-Glu(OR)-OR.

-

Dissolve Boc-Gly-OH (1.0 eq) and the protected L-Glutamic acid (1.0 eq) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as HBTU (1.1 eq) and a base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the reaction at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, perform a standard aqueous workup and purify the linear dipeptide by column chromatography.

Step 4: Deprotection and Cyclization

-

Objective: To remove the protecting groups and induce intramolecular cyclization to form CYCLO(-GLY-GLU).

-

Remove the N-terminal Boc group using a strong acid like trifluoroacetic acid (TFA) in DCM.

-

After deprotection, neutralize the resulting amine salt.

-

Induce cyclization by heating the linear dipeptide under high dilution in a solvent like isopropanol. This favors the intramolecular reaction over intermolecular polymerization.

-

Monitor the formation of the cyclic product by LC-MS.

Step 5: Final Deprotection and Purification

-

Objective: To remove the C-terminal protecting groups and purify the final product.

-

If benzyl esters were used, remove them via catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst).

-

Purify the final CYCLO(-GLY-GLU) product using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >99% purity.

-

Confirm the product identity and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: The Self-Assembly Mechanism: A Predictive Framework

The transition from soluble CYCLO(-GLY-GLU) monomers to a macroscopic hydrogel is a hierarchical process driven by non-covalent interactions. Self-assembling cyclic peptides are known to form supramolecular nanotubes through β-sheet-like hydrogen bonding.[1]

Driving Forces of Self-Assembly

-

Hydrogen Bonding: The core DKP ring contains two amide bonds, each with a hydrogen bond donor (N-H) and acceptor (C=O). These groups are predicted to form robust, directional hydrogen bonds, causing the monomers to stack into one-dimensional columnar structures.

-

Electrostatic Interactions & pH-Responsiveness: The glutamic acid side chain possesses a carboxylic acid group (pKa ≈ 4.2).

-

At Low pH (pH < 4): The carboxyl group is protonated (-COOH), making it neutral and capable of acting as a hydrogen bond donor. This state is expected to favor strong, ordered aggregation.

-

At High pH (pH > 5): The carboxyl group is deprotonated (-COO⁻), creating negative charges on the monomers. The resulting electrostatic repulsion is expected to inhibit aggregation, leading to dissolution or the formation of a weaker gel.

-

-

Hydrophobic Interactions: While minimal, the aliphatic portions of the molecule may contribute to the stability of the assembled core, shielding it from water.

Proposed Hierarchical Assembly Pathway

The gelation of CYCLO(-GLY-GLU) is hypothesized to be a multi-step process triggered by a change in environmental conditions, primarily pH.

-

Monomer State: At neutral to high pH, CYCLO(-GLY-GLU) exists as soluble monomers due to electrostatic repulsion.

-

Nucleation (Trigger): Upon lowering the pH (e.g., via addition of an acid or a slow-hydrolyzing agent like glucono-δ-lactone), the carboxyl groups become protonated, neutralizing the repulsion and allowing monomers to approach each other.

-

Elongation: The neutralized monomers begin to stack via intermolecular hydrogen bonds, forming 1D supramolecular polymers or nanofibers.

-

Network Formation: As these nanofibers grow, they entangle and interact at junction points, forming a three-dimensional network that immobilizes water molecules, resulting in the formation of a macroscopic hydrogel.

Caption: Fig 1. Proposed hierarchical self-assembly of CYCLO(-GLY-GLU).

Section 3: Experimental Workflow for Hydrogel Validation

A rigorous, multi-faceted approach is required to confirm the formation of a true hydrogel and to characterize its properties. The following workflow provides a self-validating system to move from qualitative observation to quantitative analysis.

Caption: Fig 2. Workflow for hydrogel formation and characterization.

Protocol: Hydrogel Formation and Screening

-

Objective: To identify the minimum gelation concentration (MGC) and optimal pH for hydrogel formation.

-

Prepare a stock solution of CYCLO(-GLY-GLU) (e.g., 50 mg/mL or ~268 mM) in deionized water. If solubility is an issue at neutral pH, add a minimal amount of 1M NaOH to dissolve.

-

In a series of glass vials, prepare dilutions of the stock solution to achieve a range of final concentrations (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 % w/v).

-

To each vial, add a trigger for pH change. A reliable method is to use glucono-δ-lactone (GDL), which slowly hydrolyzes to gluconic acid, ensuring a gradual and uniform pH drop. Add GDL at various concentrations (e.g., 0.5x, 1x, 2x molar equivalent to the peptide).

-

Gently mix each vial without introducing air bubbles and leave undisturbed at a constant temperature (e.g., 25°C or 37°C).

-

At set time intervals (e.g., 1, 2, 6, 12, 24 hours), assess gelation by inverting the vials. A stable, self-supporting gel that does not flow is considered a positive result.

-

Record the MGC and the conditions under which it was achieved. Measure the final pH of the gel.

Protocol: Rheological Characterization

-

Objective: To quantify the viscoelastic properties of the hydrogel, confirming its solid-like nature and mechanical strength.

-

Prepare a hydrogel sample directly on the plate of a rheometer using the optimal conditions found in Protocol 3.1.

-

Use a parallel plate geometry (e.g., 20 mm diameter) with a solvent trap to prevent dehydration.

-

Strain Sweep: First, perform an oscillatory strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of strain.

-

Frequency Sweep: Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the LVER.

-

Data Interpretation: A true hydrogel will exhibit a storage modulus (G') significantly greater than the loss modulus (G'') across the frequency range, indicating a predominantly elastic, solid-like material.

| Parameter | Typical Value for Peptide Hydrogel | Significance |

| Storage Modulus (G') | 10² - 10⁵ Pa | Represents the elastic component; indicates gel stiffness. |

| Loss Modulus (G'') | 10¹ - 10⁴ Pa | Represents the viscous component; indicates energy dissipation. |

| Loss Tangent (tan δ) | < 0.1 | Ratio of G''/G'; a value << 1 confirms a solid-like gel. |

Protocol: Morphological Analysis via SEM

-

Objective: To visualize the three-dimensional network structure of the hydrogel.

-

Prepare a hydrogel sample and flash-freeze it in liquid nitrogen.

-

Lyophilize (freeze-dry) the sample overnight to remove all water while preserving the network structure.

-

Mount the dried scaffold onto an SEM stub using carbon tape.

-

Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charging under the electron beam.

-

Image the sample using a scanning electron microscope at various magnifications to observe the nanofibrous architecture and pore size.

Section 4: A Roadmap for Biomaterial Application Development

Once validated, CYCLO(-GLY-GLU) hydrogels can be explored for a range of biomedical applications. Their simple, biocompatible composition and tunable properties make them ideal for drug delivery and tissue engineering scaffolds.

Application Workflow: Controlled Drug Delivery

The porous network of the hydrogel can serve as a depot for the sustained release of therapeutic molecules.

Caption: Fig 3. Workflow for evaluating drug delivery potential.

Protocol 4.1.1: Drug Loading and Release

-

Loading: Dissolve a model drug (e.g., a small molecule like doxorubicin or a peptide therapeutic) in the aqueous CYCLO(-GLY-GLU) solution before initiating gelation. This entraps the drug within the forming network (in situ encapsulation).

-

Release Study:

-

Cast a known volume of the drug-loaded hydrogel into a suitable container.

-

Add a release buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) on top of the gel.

-

At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), collect the entire supernatant and replace it with fresh buffer.

-

Quantify the drug concentration in the collected samples using an appropriate method (e.g., UV-Vis spectroscopy or HPLC).

-

-

Analysis: Plot the cumulative percentage of drug released versus time to determine the release kinetics.

Application Workflow: 3D Cell Culture Scaffold

The high water content and tissue-like mechanics of hydrogels make them excellent mimics of the natural extracellular matrix (ECM).

Protocol 4.2.1: Biocompatibility and Cell Viability

-

Sterilization: Prepare and sterilize all components. The CYCLO(-GLY-GLU) solution can be sterile-filtered (0.22 µm filter) before gelation.

-

Cell Encapsulation: Resuspend cultured cells (e.g., fibroblasts or mesenchymal stem cells) in the pre-gel solution at a desired density (e.g., 1 x 10⁶ cells/mL).

-

Gelation: Quickly add the gelation trigger (e.g., sterile GDL) and cast the cell-laden hydrogel into a sterile culture plate. Allow it to fully gel in a cell culture incubator.

-

Culture: Add cell culture medium on top of the gels and culture for several days, changing the medium every 2-3 days.

-

Viability Assessment: At desired time points (e.g., Day 1, 3, 7), use a Live/Dead viability/cytotoxicity assay. This assay uses two fluorescent dyes: calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).

-

Imaging: Visualize the stained cells within the hydrogel using a fluorescence or confocal microscope to qualitatively and quantitatively assess cell viability. A high ratio of green to red cells indicates excellent biocompatibility.

Conclusion and Future Outlook

This guide has laid out a comprehensive, scientifically-grounded framework for the synthesis, characterization, and application of CYCLO(-GLY-GLU) as a novel hydrogel biomaterial. While existing literature has yet to explore this specific molecule, its chemical structure presents a compelling hypothesis for its function as a simple, biocompatible, and pH-responsive hydrogelator.